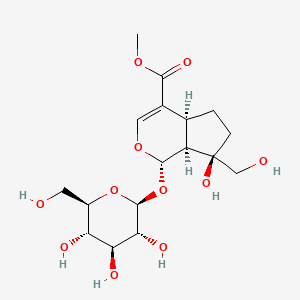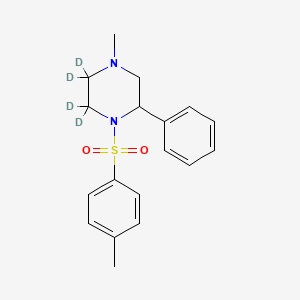
Splendoside
概要
説明
Splendoside is a natural product found in Fouquieria diguetii and Fouquieria splendens with data available.
科学的研究の応用
パーキンソン病治療における神経保護効果
Splendosideは、イリドイド化合物として、Pentas lanceolataの葉に含まれていることが判明している {svg_1}. ある研究では、マウスのロテノンモデルを用いて、これらの葉から得られたイリドイド類豊富な画分の神経保護効果の可能性を調査した {svg_2}.
この研究では、this compoundを含むイリドイド類豊富な画分による治療は、マウスの握力と運動協調性に対するロテノンの影響を打ち消すことが判明した {svg_3}. 治療群の脳ホモジネート中のドーパミンとAChEのレベルは再び上昇した {svg_4}. この治療はまた、ロテノンの炎症効果を軽減し、MCP-1、IL-1β、およびTNF-αは再び正常な含有量に減少した {svg_5}. ロテノン治療によって脳組織に発生した酸化ストレスは、イリドイド類豊富な画分の抗酸化効果によって抑えられた {svg_6}.
蚊媒介生物に対する幼虫殺傷活性
この文脈におけるthis compoundの具体的な適用は言及されていないが、イリドイド類豊富な植物抽出物が、医学的に重要な蚊媒介生物に対する幼虫殺傷活性について試験されていることは注目に値する {svg_7}. イリドイド類豊富なMorinda citrifoliaの葉抽出物は、Anopheles stephensi、Aedes aegypti、およびCulex quinquefasciatusに対して試験された {svg_8}. その結果、これらの蚊媒介生物に対する有望な幼虫殺傷活性が示された {svg_9}.
Safety and Hazards
作用機序
Target of Action
Splendoside is a natural product of Vaccinium, Ericaceae . More research is needed to identify the compound’s primary targets and their roles.
Mode of Action
The mode of action of this compound is not well-understood due to the lack of specific studies on this compound. It’s important to note that the interaction of a compound with its targets can lead to various changes at the cellular and molecular level. These changes can influence the function of the target proteins, alter cellular processes, and ultimately lead to the observed effects of the compound .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Biochemical pathways are complex networks of chemical reactions that occur in a cell and are crucial for maintaining cellular function and homeostasis. When a compound like this compound interacts with its targets, it can influence these pathways and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects can range from changes in gene expression, alterations in cellular signaling pathways, to effects on cell growth and survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of a compound. Specific studies on how environmental factors influence this compound’s action are currently lacking .
生化学分析
Biochemical Properties
Splendoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, this compound binds to proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection . These interactions highlight the multifaceted role of this compound in modulating biochemical pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, leading to reduced expression of pro-inflammatory genes . Furthermore, this compound enhances the expression of antioxidant genes, such as those encoding for glutathione peroxidase and heme oxygenase-1, thereby bolstering cellular defense mechanisms against oxidative stress . These effects underscore the potential of this compound in regulating cellular functions and maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. This compound binds to specific biomolecules, including enzymes and receptors, modulating their activity and function. For example, this compound inhibits the activity of cyclooxygenase and lipoxygenase by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes and enhanced cellular defense against oxidative stress . These molecular interactions elucidate the mechanisms through which this compound exerts its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, maintaining its bioactivity . Prolonged exposure to this compound can lead to its gradual degradation, resulting in reduced efficacy . Long-term studies have also demonstrated that this compound can sustain its anti-inflammatory and antioxidant effects over time, contributing to its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits significant therapeutic benefits, including reduced inflammation, enhanced antioxidant defense, and improved neuroprotection . At high doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of this compound to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases and UDP-glucuronosyltransferases play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites for excretion . Additionally, this compound influences metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions underscore the complex metabolic fate of this compound in the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and distribution . For instance, this compound binds to organic anion-transporting polypeptides (OATPs) and solute carrier family transporters, enabling its transport across cellular membranes . Once inside the cells, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . These transport and distribution mechanisms are critical for the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and other nuclear proteins . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are essential for the precise regulation of this compound’s biochemical and cellular effects.
特性
IUPAC Name |
methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h5,7,9-13,15-16,18-22,24H,2-4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIDBCJSSFEBDL-DUMNYRKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CCC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




